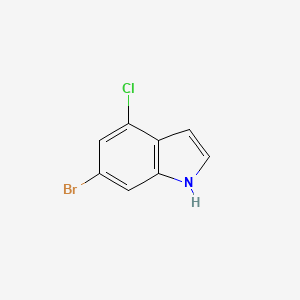

6-Bromo-4-chloro-1H-indole

説明

6-Bromo-4-chloro-1H-indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. The compound has the molecular formula C8H5BrClN and a molecular weight of 230.49 g/mol . It is characterized by the presence of both bromine and chlorine atoms attached to the indole ring, making it a valuable intermediate in organic synthesis and medicinal chemistry.

準備方法

The synthesis of 6-Bromo-4-chloro-1H-indole can be achieved through several methods. One common approach involves the bromination and chlorination of indole derivatives. For instance, starting with 4-chloroindole, bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to yield this compound . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents.

化学反応の分析

6-Bromo-4-chloro-1H-indole undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents like organometallic compounds.

Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Medicinal Chemistry

6-Bromo-4-chloro-1H-indole has gained attention for its potential therapeutic applications. It serves as a crucial building block in the synthesis of various biologically active molecules.

Case Study: Antiviral Agents

Recent studies have highlighted its role in synthesizing compounds that exhibit antiviral properties. For instance, it is used in the development of heterocyclic fragments that are integral to the synthesis of Lenacapavir, a potent capsid inhibitor for HIV-1 treatment. The synthesis pathway involves bromination and subsequent cyclization reactions, showcasing its utility in creating complex structures necessary for pharmaceutical applications .

Synthetic Applications

The compound is also utilized in synthetic organic chemistry, where it acts as an intermediate in the preparation of more complex molecules.

Synthesis of Indazole Derivatives

A notable application is in the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine from this compound. This transformation involves bromination followed by cyclization with hydrazine hydrate under optimized conditions, yielding high purity products suitable for further biological testing . The ability to produce these derivatives efficiently makes this compound a valuable reagent in synthetic protocols.

Material Science

In addition to its applications in medicinal chemistry, this compound has potential uses in material science, specifically in the development of organic semiconductors.

Organic Electronics

Research indicates that indole derivatives can be incorporated into organic electronic devices due to their favorable electronic properties. The incorporation of halogen atoms enhances the electronic characteristics, making these compounds suitable for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Synthesis of antiviral agents | Integral in developing Lenacapavir for HIV treatment |

| Synthetic Applications | Intermediate for complex molecule synthesis | Efficient production of indazole derivatives |

| Material Science | Use in organic semiconductors | Enhances electronic properties for OLEDs |

作用機序

The mechanism of action of 6-Bromo-4-chloro-1H-indole involves its interaction with specific molecular targets and pathways. For example, indole derivatives are known to interact with enzymes and receptors, modulating their activity. The exact mechanism depends on the specific application and the biological target involved .

類似化合物との比較

6-Bromo-4-chloro-1H-indole can be compared with other indole derivatives such as:

6-Bromoindole: Lacks the chlorine atom, making it less versatile in certain reactions.

4-Chloroindole: Lacks the bromine atom, affecting its reactivity and applications.

5-Bromo-4-chloro-1H-indole: Similar but with different substitution patterns, leading to variations in chemical behavior and applications.

The uniqueness of this compound lies in its dual halogen substitution, which enhances its reactivity and makes it a valuable intermediate in various synthetic pathways.

生物活性

6-Bromo-4-chloro-1H-indole is a heterocyclic organic compound that has garnered attention for its diverse biological activities. This article will explore its potential as an antimicrobial, anticancer, and antiviral agent, supported by case studies and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₅BrClN, featuring a fused indole ring system. The presence of bromine and chlorine substituents at the 6 and 4 positions, respectively, enhances its reactivity and biological potential. The unique structure allows it to interact with various biological targets, influencing cellular pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been studied against various bacterial and fungal strains, demonstrating effectiveness in inhibiting their growth.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 50 μg/mL | |

| Escherichia coli | 62.5 μg/mL | |

| Candida albicans | 250 μg/mL |

These findings suggest that the compound may serve as a promising candidate for the development of new antimicrobial agents.

Anticancer Potential

This compound has shown cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent. Studies have reported that it induces apoptosis in cancer cells through several mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the effects of this compound on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated:

- MCF-7 Cells : IC₅₀ value of 15 μM after 48 hours of treatment.

- A549 Cells : IC₅₀ value of 20 μM after 48 hours of treatment.

These results highlight the compound's potential for further development as a therapeutic agent in oncology .

Antiviral Activity

Emerging research suggests that this compound may possess antiviral properties as well. Preliminary studies have indicated activity against viruses such as H1N1 and HIV.

The specific mechanisms through which this compound exerts its antiviral effects are still under investigation but may involve interference with viral entry or replication processes.

The biological activity of this compound is attributed to its ability to bind to specific receptors or enzymes within biological systems. The halogen substituents enhance binding affinity, potentially modulating the activity of various molecular targets involved in disease processes.

特性

IUPAC Name |

6-bromo-4-chloro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClN/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSFRDTNSPFYYTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646164 | |

| Record name | 6-Bromo-4-chloro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-01-7 | |

| Record name | 6-Bromo-4-chloro-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885519-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-4-chloro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。